molecular formula C9H14ClNO2 B2828082 (r)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol CAS No. 213990-65-9

(r)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol

Cat. No.: B2828082
CAS No.: 213990-65-9
M. Wt: 203.67
InChI Key: QOAVNXAFMBMWPP-QRPNPIFTSA-N
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Description

®-2-amino-2-(2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H13NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(2-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2-methoxyacetophenone with a chiral borane complex can yield the desired ®-enantiomer. Another method involves the asymmetric hydrogenation of the corresponding imine using a chiral catalyst.

Industrial Production Methods

Industrial production of ®-2-amino-2-(2-methoxyphenyl)ethanol typically involves large-scale asymmetric synthesis. This can be achieved using chiral catalysts in continuous flow reactors to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

®-2-amino-2-(2-methoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(2-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-2-(2-methoxyphenyl)ethanol: The enantiomer of the compound, which has different biological activity.

    2-amino-2-(2-hydroxyphenyl)ethanol: A similar compound with a hydroxyl group instead of a methoxy group.

    2-amino-2-(2-methylphenyl)ethanol: A similar compound with a methyl group instead of a methoxy group.

Uniqueness

®-2-amino-2-(2-methoxyphenyl)ethanol is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its reactivity and biological activity. The compound’s chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in various applications.

Properties

IUPAC Name

(2R)-2-amino-2-(2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8,11H,6,10H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHKELIJPISIBB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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